![molecular formula C₁₃H₁₅NO B1146946 (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine CAS No. 196597-61-2](/img/structure/B1146946.png)

(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest falls within a category of organic molecules that can exhibit unique chemical behaviors and structural features, making them subjects for detailed study. Their synthesis and properties are crucial for developing potential applications in material science, pharmaceuticals, and organic chemistry.

Synthesis Analysis

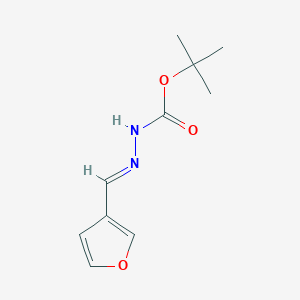

The synthesis of related compounds often involves multistep chemical reactions, starting from readily available precursors. For instance, ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate, when treated with dichlorodicyanobenzoquinone (DDQ), affords a sequence of reactions leading to a furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene product (Sobenina et al., 2011). Such synthetic pathways highlight the complexity and creativity in organic synthesis towards structurally complex molecules.

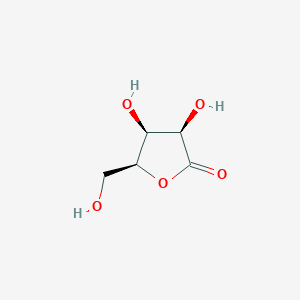

Molecular Structure Analysis

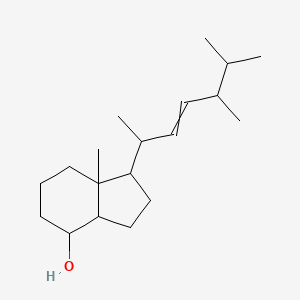

The molecular structure of similar compounds has been elucidated using various spectroscopic methods, including NMR, FTIR, and X-ray crystallography. For example, the crystal structure of a related molecule was redetermined, revealing its almost planar indeno group and the angle it makes with the furan ring, demonstrating the intricate geometry these molecules can adopt (Pereira Silva et al., 2009).

Wissenschaftliche Forschungsanwendungen

Kinetic Resolution in Synthesis

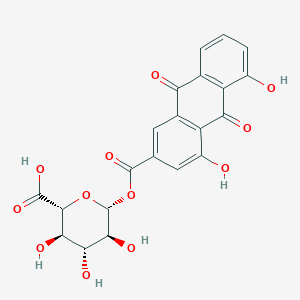

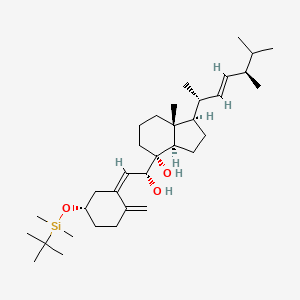

The chiral indan derivative related to (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine was synthesized through enzyme-catalyzed asymmetric hydrolysis. This process involved using Bacillus sp. SUI-12 for high enantioselectivity, serving as a key intermediate for melatonin receptor agonist TAK-375 synthesis. This highlights its application in producing enantiomerically pure compounds crucial for drug development (Tarui et al., 2002).

Crystal Structure Analysis

The crystal structure of a closely related compound, ethyl (3a-cis)-3a,8b-dihydroxy-2-methyl-4-oxo-3a,8b-dihydro-4H-indeno[1,2-b]furan-3-carboxylate monohydrate, was redetermined to provide detailed atomic coordinates. This research underscores the compound's structural significance and potential for further chemical applications (Pereira Silva et al., 2009).

Synthesis of Ramelteon

An efficient process for synthesizing Ramelteon, a sedative-hypnotic drug, incorporates a derivative of (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine. This showcases the compound's utility in streamlining drug synthesis, highlighting a novel method that significantly improves yield and efficiency (Xiao et al., 2015).

Novel and Practical Syntheses

The compound's derivatives have been explored for novel and practical syntheses of various chemical entities, demonstrating its versatility and potential as a chemical precursor. These applications underscore the compound's role in facilitating diverse synthetic strategies and chemical transformations (Sobenina et al., 2011).

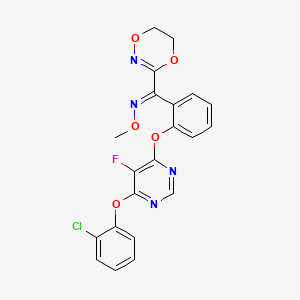

Dual Inhibitors of Phosphodiesterase-4 and Serotonin Reuptake

Research has developed dual PDE4 inhibitor/SSRIs by linking a novel SSRI to a PDE4 inhibitor, demonstrating antidepressant-like activity. This highlights its potential in psychiatric medication development, offering a multifaceted approach to treating depression (Cashman et al., 2009).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2E)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-5H,1-2,6-8,14H2/b10-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYNBBSULBXPJL-BJMVGYQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCN)C2=C1C=CC3=C2CCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\CN)/C2=C1C=CC3=C2CCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester](/img/structure/B1146867.png)